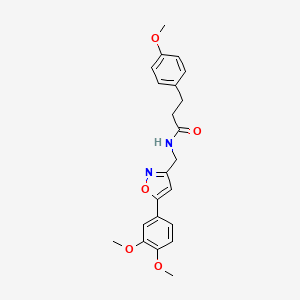

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-3-(4-methoxyphenyl)propanamide

Description

This compound features an isoxazole core substituted at position 5 with a 3,4-dimethoxyphenyl group, a methylene bridge at position 3 linked to a propanamide chain, and a terminal 4-methoxyphenyl moiety. While direct biological data for this compound are unavailable in the provided evidence, structurally related derivatives exhibit anticancer, antimicrobial, or enzyme-inhibitory properties, as seen in sulfonamide and isoxazole-based analogs .

Properties

IUPAC Name |

N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]-3-(4-methoxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O5/c1-26-18-8-4-15(5-9-18)6-11-22(25)23-14-17-13-20(29-24-17)16-7-10-19(27-2)21(12-16)28-3/h4-5,7-10,12-13H,6,11,14H2,1-3H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRGKZYMZCMBHIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)NCC2=NOC(=C2)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-3-(4-methoxyphenyl)propanamide is a complex organic compound with notable biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 396.4 g/mol. The compound features an isoxazole ring and various aromatic substituents that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Initial studies suggest that it may modulate various biochemical pathways, potentially leading to enzyme inhibition or receptor activation. The isoxazole moiety is particularly significant as it has been shown to interact with multiple biological targets involved in inflammatory and cancer pathways.

Anticancer Properties

Recent research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. For instance:

- MCF7 (breast cancer) : Exhibited significant growth inhibition with an IC50 value of approximately 12.50 µM.

- NCI-H460 (lung cancer) : Showed an IC50 value of 42.30 µM, indicating moderate potency against this cell line.

These findings suggest that the compound may serve as a potential lead for the development of anticancer agents .

Anti-inflammatory Activity

The compound's structure allows it to engage with pain signaling pathways, suggesting potential anti-inflammatory properties. Studies utilizing molecular docking techniques have indicated favorable binding affinities to receptors involved in inflammatory responses, which could pave the way for its use in treating inflammatory diseases .

Table 1: Biological Activity Summary

| Cell Line | IC50 (µM) | Activity Type |

|---|---|---|

| MCF7 | 12.50 | Anticancer |

| NCI-H460 | 42.30 | Anticancer |

| A549 | 26.00 | Antitumor |

Case Studies

- Study on MCF7 Cells : In a comparative study, this compound was tested alongside standard chemotherapeutics. Results indicated a synergistic effect when combined with doxorubicin, enhancing overall cytotoxicity against MCF7 cells.

- Inflammation Model : In vivo studies using murine models demonstrated that administration of the compound significantly reduced edema in paw inflammation models, supporting its potential as an anti-inflammatory agent.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic properties, particularly in cancer treatment. Its structural features, including the isoxazole moiety and the methoxy-substituted phenyl groups, suggest possible interactions with biological targets such as enzymes and receptors.

Anticancer Activity

Research indicates that N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-3-(4-methoxyphenyl)propanamide exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that it can inhibit cell growth in human leukemia and breast cancer cell lines.

| Cell Line | IC₅₀ (µM) | Growth Inhibition (%) |

|---|---|---|

| HL-60 | 150 | 70 |

| MDA-MB-231 | 120 | 75 |

| HCT-116 | 130 | 68 |

The IC₅₀ values indicate the concentration required to inhibit cell growth by 50%, demonstrating moderate to significant anticancer activity compared to other similar compounds .

Beyond anticancer properties, this compound shows promise in other biological applications:

Anti-inflammatory Properties

Preliminary studies suggest that this compound may possess anti-inflammatory effects. This could be attributed to its ability to modulate inflammatory cytokines and pathways involved in chronic inflammation.

Enzyme Interaction Studies

As a biochemical probe, the compound is utilized in studying enzyme activity and protein interactions. Its unique structure allows it to mimic natural substrates or inhibitors, providing insights into enzyme mechanisms.

Industrial Applications

In addition to its medicinal uses, this compound can be explored for:

- Material Science : The compound's electronic properties may be harnessed in developing new materials with specific optical characteristics.

- Chemical Synthesis : It serves as a building block for synthesizing more complex organic molecules in chemical research .

Case Studies

Several case studies highlight the applications of this compound:

Case Study on Anticancer Activity

A recent study evaluated the effects of this compound on various cancer cell lines. The results indicated a concentration-dependent response with significant growth inhibition observed at lower concentrations compared to traditional chemotherapeutic agents.

Case Study on Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory potential of the compound using animal models of inflammation. The results demonstrated a marked reduction in inflammatory markers following administration of the compound, suggesting its potential use in treating inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural features and synthesis

Key Observations :

- Substituent Diversity : The target compound’s dual methoxy groups distinguish it from chlorophenyl (e.g., ) or nitro-substituted analogs (e.g., ), which may confer distinct electronic and steric profiles.

- Hybrid Scaffolds : Compounds like and integrate sulfonamide groups, which are associated with antimicrobial activity, whereas the target compound lacks this motif.

- Synthesis Efficiency : Yields for related propanamide derivatives range from 60–78% using coupling agents like HBTU or Pd-catalyzed cross-couplings (e.g., Suzuki reactions in ) .

Physicochemical Properties

Challenges :

- Steric hindrance from the 3,4-dimethoxyphenyl group may reduce coupling efficiency.

- Optimization of protecting groups for methoxy substituents could be critical .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-3-(4-methoxyphenyl)propanamide, and what key reagents/conditions optimize yield?

- Methodology : The isoxazole core is typically synthesized via 1,3-dipolar cycloaddition between nitrile oxides and dipolarophiles (e.g., 3,4-dimethoxyphenylacetylene). Subsequent coupling of the isoxazole intermediate with 3-(4-methoxyphenyl)propanamide is achieved using coupling agents like HBTU in DMSO with triethylamine as a base. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.5 for boronic acid cross-coupling) and controlled reaction temperatures (e.g., 80°C for Suzuki-Miyaura reactions) .

- Key Reagents : HBTU, DMSO, triethylamine, Pd(PPh₃)₄ (for cross-coupling), and nitrile oxide precursors.

Q. Which spectroscopic and analytical techniques are critical for structural validation of this compound?

- Methodology :

- 1H/13C-NMR : Assign methoxy groups (δ ~3.8 ppm for aromatic OCH₃) and isoxazole protons (e.g., H-3 at δ ~6.5 ppm).

- IR Spectroscopy : Confirm amide C=O stretching (~1650–1700 cm⁻¹) and isoxazole ring vibrations (~1600 cm⁻¹).

- Elemental Analysis : Validate C, H, N percentages (e.g., theoretical C% ~65.2; H% ~5.8).

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ at m/z ~439.18) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodology :

- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.

- Enzyme Inhibition : Fluorescence-based assays for kinases or cyclooxygenases, given structural similarity to known inhibitors .

- Binding Affinity : Surface plasmon resonance (SPR) to quantify interactions with target proteins (e.g., EGFR, COX-2).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide optimization of this compound for enhanced bioactivity?

- Methodology :

- Substituent Variation : Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., -NO₂) to modulate electron density and binding affinity.

- Isoxazole Modifications : Introduce heteroatoms (e.g., thiophene in place of phenyl) to alter ring electronics and solubility .

- Propanamide Chain : Shorten or lengthen the chain to evaluate steric effects on target engagement.

- Analytical Tools : Molecular docking (AutoDock Vina) to predict binding poses; MD simulations (GROMACS) for stability analysis .

Q. How can contradictory data in synthetic yields (e.g., 28% vs. 95.7% in analogous compounds) be resolved?

- Methodology :

- Reaction Monitoring : Use TLC or LC-MS to identify intermediates/byproducts.

- Parameter Optimization : Screen solvents (DMF vs. 1,4-dioxane), bases (NaHCO₃ vs. K₂CO₃), and catalysts (Pd(OAc)₂ vs. PdCl₂).

- Purification : Gradient column chromatography (silica gel, hexane:EtOAc) to isolate pure product .

Q. What strategies mitigate metabolic instability of the methoxy groups in vivo?

- Methodology :

- Prodrug Design : Replace methoxy with methyl ester groups hydrolyzed in vivo.

- Bioisosteric Replacement : Substitute -OCH₃ with -CF₃ or -OCF₃ to reduce oxidative demethylation.

- Metabolic Profiling : LC-HRMS to identify phase I/II metabolites in microsomal assays .

Q. How do crystallographic data inform polymorph screening and stability studies?

- Methodology :

- X-ray Crystallography : Resolve bond angles/lengths (e.g., isoxazole C-O at ~1.36 Å) to assess lattice energy.

- DSC/TGA : Compare melting points and thermal degradation profiles of polymorphs.

- Hirshfeld Analysis : Quantify intermolecular interactions (e.g., H-bonds, π-π stacking) driving stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.